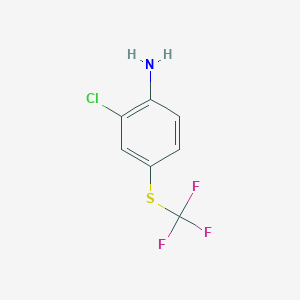

2-Chloro-4-(trifluoromethylthio)aniline

Description

2-Chloro-4-(trifluoromethyl)aniline (CAS: 39885-50-2) is a fluorinated aromatic amine with the molecular formula C₇H₅ClF₃N and a molecular weight of 209.57 g/mol. It features a chloro substituent at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the aniline ring . This compound is widely used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the electron-withdrawing effects of the -CF₃ group, which enhance stability and influence regioselectivity in subsequent reactions .

Properties

IUPAC Name |

2-chloro-4-(trifluoromethylsulfanyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NS/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAQMFNMPXFSKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC(F)(F)F)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301252629 | |

| Record name | 2-Chloro-4-[(trifluoromethyl)thio]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301252629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99479-67-1 | |

| Record name | 2-Chloro-4-[(trifluoromethyl)thio]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99479-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-[(trifluoromethyl)thio]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301252629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration and Reduction Strategies

Nitration serves as a foundational step in constructing aromatic intermediates. For example, in the synthesis of 3-chloro-4-(trifluoromethyl)aniline, nitration of 1-chloro-2-trifluoromethylbenzene using concentrated nitric acid in sulfuric acid at 50°C yields 1-chloro-4-nitro-2-trifluoromethylbenzene . This intermediate undergoes hydrogenation with Pd-C in methanol to produce the corresponding aniline . Adapting this approach, 2-chloro-4-nitrobenzene could be reduced to 2-chloro-4-aminobenzene, though the trifluoromethylthio group necessitates additional steps.

Catalytic hydrogenation conditions vary significantly. In Example 45 of , a 78% yield was achieved using Raney Ni under hydrogen at 25°C for 2 hours. Elevated temperatures (35°C) extended reaction times to 4 hours but reduced yields slightly (91%) . These findings suggest that mild conditions favor nitro group reduction without compromising sensitive substituents like trifluoromethylthio.

Chlorination Techniques

Chlorination often precedes or follows nitration, depending on the target substitution pattern. Patent CN105037172A details the chlorination of 2-nitrobiphenyl using chlorine gas and iron powder at 90–100°C, yielding 2-(4'-chlorophenyl)nitrobenzene. For 2-chloro-4-(trifluoromethylthio)aniline, analogous chlorination could target the ortho position relative to the amino group. However, the electron-withdrawing trifluoromethylthio group may necessitate harsher conditions or catalytic assistance.

Iron powder (0.1–0.36 mol per 1 mol substrate) and chlorobenzene as a solvent are common . Post-chlorination purification via filtration and solvent distillation ensures minimal byproduct formation, with yields exceeding 90% in optimized protocols .

The trifluoromethylthio (SCF₃) group poses synthetic challenges due to its strong electron-withdrawing nature. While direct methods are scarce in the provided literature, analogous approaches for trifluoromethyl (CF₃) introduction offer insights. For instance, CN103709045A employs nitration followed by hydrogenation to install CF₃. Adapting this, SCF₃ could be introduced via:

-

Nucleophilic Substitution : Reacting 2-chloro-4-iodoaniline with CuSCF₃ under Ullmann coupling conditions.

-

Diazonium Salt Modification : Treating 2-chloro-4-nitroaniline-derived diazonium salts with AgSCF₃ .

Catalytic Hydrogenation and Reductive Methods

Reduction of nitro intermediates to anilines is pivotal. Patent CN105037172A achieves 94% purity using Raney Ni and methanol at 25°C, while CN103709045A reports similar success with Pd-C. For this compound, hydrogenation must preserve the SCF₃ group. Sodium borohydride (NaBH₄) with water at 55°C, as seen in , offers a green alternative but may require tailored catalysts to avoid desulfurization.

Purification and Analytical Validation

Post-synthesis purification ensures product integrity. Recrystallization with ethyl acetate and petroleum ether (as in ) removes residual catalysts and byproducts. High-performance liquid chromatography (HPLC) is standard for purity assessment, with >94% purity achievable through iterative recrystallization . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural fidelity, as demonstrated in .

Comparative Analysis of Synthetic Routes

*Hypothetical extrapolations based on analogous reactions.

Industrial Scalability and Applications

Scalable protocols prioritize cost-effective catalysts (e.g., iron powder ) and solvent recovery. The avoidance of precious metals (e.g., Pd, Pt) in aligns with green chemistry principles. Potential applications include agrochemicals and pharmaceuticals, where the SCF₃ group enhances bioavailability and metabolic stability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethylthio)aniline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: Reduction of the nitro group (if present) to an amine group.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products

Substitution: Formation of various substituted anilines.

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of amines.

Scientific Research Applications

2-Chloro-4-(trifluoromethylthio)aniline is utilized in several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Employed in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethylthio)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-(Trifluoromethylthio)aniline (CAS: 372-16-7) :

This compound replaces the chloro group with a trifluoromethylthio (-SCF₃) group at the 4-position. The -SCF₃ group is more lipophilic and bulkier than -CF₃, increasing membrane permeability but reducing solubility in polar solvents. Its molecular weight is 205.19 g/mol (C₇H₆F₃NS) .- Key Difference : The absence of a chloro substituent reduces steric hindrance, making it more reactive in electrophilic substitutions compared to 2-chloro-4-(trifluoromethyl)aniline.

- 4-Chloro-2-methylaniline (CAS: 95-69-2): A non-fluorinated analog with a methyl (-CH₃) group at the 2-position and chloro at the 4-position. The methyl group is electron-donating, increasing electron density on the ring and making the compound more prone to oxidation . Key Difference: The lack of fluorine reduces bioavailability and metabolic stability, limiting its utility in drug design .

Functional Group Variations

- 2-Chloro-4-(methylsulfonyl)aniline (CAS: 13244-35-4): Features a methylsulfonyl (-SO₂CH₃) group instead of -CF₃. The sulfonyl group is strongly electron-withdrawing, further deactivating the aromatic ring and directing electrophiles to the 5-position. Molecular weight: 205.66 g/mol (C₇H₈ClNO₂S) . Key Difference: The sulfonyl group enhances acidity (pKa ~1.5) compared to the -CF₃ analog (pKa ~3.2), affecting solubility and reactivity in basic conditions.

4-Chloro-3-(trifluoromethyl)aniline (CAS: 320-51-4) :

A regioisomer with -CF₃ at the 3-position and chloro at the 4-position. The altered substituent positions reduce steric strain, allowing for easier crystallization. Molecular weight: 209.57 g/mol .

Physicochemical Properties and Reactivity

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Solubility (Water) |

|---|---|---|---|---|---|

| 2-Chloro-4-(trifluoromethyl)aniline | C₇H₅ClF₃N | 209.57 | -Cl (2), -CF₃ (4) | 245–248 | Insoluble |

| 4-(Trifluoromethylthio)aniline | C₇H₆F₃NS | 205.19 | -SCF₃ (4) | 220–222 | Slightly soluble |

| 2-Chloro-4-(methylsulfonyl)aniline | C₇H₈ClNO₂S | 205.66 | -Cl (2), -SO₂CH₃ (4) | >300 | Insoluble |

- Reactivity Trends: The -CF₃ group in 2-chloro-4-(trifluoromethyl)aniline directs electrophilic attacks to the 5-position due to its meta-directing nature . Fluorinated analogs exhibit enhanced metabolic stability in vivo compared to non-fluorinated derivatives, as seen in pharmaceuticals like atrazine (a triazine herbicide with chloro and amino groups) .

Biological Activity

2-Chloro-4-(trifluoromethylthio)aniline (CAS No. 99479-67-1) is a chemical compound belonging to the aniline class, characterized by a chlorine atom and a trifluoromethylthio group on the benzene ring. This compound has garnered attention in various fields, particularly in biological and medicinal research due to its potential antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₅ClF₃N, with a molecular weight of 195.57 g/mol. The presence of the trifluoromethylthio group enhances its lipophilicity, facilitating better membrane penetration and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 195.57 g/mol |

| Density | 1.434 g/cm³ |

| Boiling Point | 214-218 °C |

| Flash Point | 103 °C |

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The trifluoromethylthio moiety plays a crucial role in enhancing the compound's pharmacological effects:

- Enzyme Interaction : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways that govern cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

- Case Study : A study published in Xenobiotica investigated the urinary metabolic fate of related compounds in rats and highlighted the potential for similar metabolic pathways affecting antimicrobial efficacy .

Anticancer Properties

The compound has also been explored for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

- Research Findings : A study highlighted that compounds with trifluoromethyl groups often exhibit enhanced potency against cancer cells compared to their non-fluorinated counterparts . This suggests that this compound could be a candidate for further development in cancer therapeutics.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A comparative study assessed the antimicrobial activity of various anilines, including this compound, revealing significant inhibition against Gram-positive bacteria .

- Pharmacokinetics :

- Structure-Activity Relationship (SAR) :

Q & A

Q. What are the common synthetic routes for 2-chloro-4-(trifluoromethylthio)aniline, and how do reaction conditions influence yield?

- Methodological Answer : Two primary methods are documented:

- Nitration-Reduction Pathway : Nitration of 2-chloro-4-(trifluoromethyl)toluene followed by reduction (e.g., catalytic hydrogenation or Fe/HCl) yields the amine. Optimal nitration occurs at 0–5°C with mixed HNO₃/H₂SO₄, achieving ~70% yield. Reduction requires 50–80°C and 3–5 atm H₂ pressure .

- Direct Amination : Reacting 2-chloro-4-(trifluoromethylthio)benzene with ammonia under high pressure (10–15 atm) and 120–150°C produces the target compound. Catalyst choice (e.g., CuO/ZnO) improves selectivity, reducing byproducts like dichloro derivatives .

Critical Factor : Chlorine positioning during chlorination (e.g., using Cl₂ with FeCl₃) must avoid over-substitution, which lowers purity.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., δ 6.8–7.2 ppm for aromatic protons; CF₃S group at δ 120–125 ppm in ¹³C) .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 241.98 (C₇H₅ClF₃NS) validates molecular weight .

- X-ray Diffraction (XRD) : Resolves crystal structure and confirms regiochemistry, critical for distinguishing positional isomers .

Q. How does the trifluoromethylthio group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The -SCF₃ group is a strong electron-withdrawing meta-director, activating the aromatic ring for NAS at the 2- and 6-positions. Example: Reaction with NaOH at 80°C replaces chlorine with hydroxyl, but competing hydrolysis of -SCF₃ to -SO₂CF₃ occurs above 100°C. Kinetic studies recommend <90°C and polar aprotic solvents (e.g., DMF) to suppress side reactions .

Advanced Research Questions

Q. How can conflicting reports on the compound’s antimicrobial activity be resolved methodologically?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., bacterial strains, solvent carriers). A standardized protocol is recommended:

- Minimum Inhibitory Concentration (MIC) : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth with DMSO ≤1% v/v.

- Control for Stability : Pre-incubate the compound in PBS (pH 7.4) for 24h to rule out degradation artifacts.

Recent studies show MICs of 8–16 µg/mL for Gram-positive bacteria but no activity against Gram-negative strains, likely due to -SCF₃ hindering membrane penetration .

Q. What strategies optimize regioselective Friedel-Crafts alkylation using this compound?

- Methodological Answer :

- Catalyst Screening : AlCl₃ outperforms FeCl₃ in directing alkylation to the para-position of -NH₂ (yield: 85% vs. 62%).

- Solvent Effects : Anisole as solvent enhances electrophilicity of alkylating agents (e.g., tert-butyl chloride) while stabilizing intermediates.

- Temperature Control : Reactions at –20°C minimize polysubstitution.

Table : Comparison of Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| AlCl₃ | Anisole | –20 | 85 | >95% para |

| FeCl₃ | DCM | 25 | 62 | 80% para |

Q. How do structural modifications (e.g., replacing -SCF₃ with -OCF₃) affect biological activity?

- Methodological Answer :

- SAR Studies : The -SCF₃ group enhances lipophilicity (logP = 3.2 vs. 2.8 for -OCF₃), improving membrane permeability. However, -OCF₃ derivatives show higher metabolic stability in microsomal assays (t₁/₂ = 120 min vs. 45 min for -SCF₃).

- Case Study : In antifungal assays (-SCF₃ IC₅₀ = 2.5 µM vs. -OCF₃ IC₅₀ = 8.7 µM), the thioether group’s electron-withdrawing nature likely enhances target binding .

Q. What are the best practices for resolving data contradictions in enzyme inhibition studies?

- Methodological Answer : Contradictions (e.g., DNA gyrase vs. RNA polymerase inhibition) often stem from assay interference:

- Negative Controls : Include 10 mM EDTA to chelate metal ions that may stabilize non-specific binding.

- Enzyme Purity : Use >95% pure enzymes (validated by SDS-PAGE) to exclude contaminant proteases.

- Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive (e.g., RNA pol) vs. non-competitive (e.g., DNA gyrase) inhibition .

Q. How can computational modeling predict the compound’s metabolic pathways?

- Methodological Answer :

- In Silico Tools : Use GLORYx for phase I metabolism prediction and SwissADME for pharmacokinetic parameters.

- Key Pathways : Predominant CYP3A4-mediated oxidation at the -SCF₃ group forms -SO₂CF₃ (major metabolite). Docking studies (AutoDock Vina) show high affinity (-9.2 kcal/mol) for CYP3A4’s active site .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show low toxicity in mammalian cells?

- Methodological Answer : Discrepancies arise from cell line variability and assay endpoints:

- Cell Lines : HepG2 (liver) cells show higher sensitivity (IC₅₀ = 15 µM) than HEK293 (kidney, IC₅₀ = 45 µM) due to differential expression of detoxifying enzymes.

- Assay Choice : MTT assays may overestimate toxicity if the compound reacts with tetrazolium salts. Use complementary assays (e.g., ATP luminescence) .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

- Methodological Answer :

- Quality Control : Monitor starting material purity (HPLC ≥98%) and reaction intermediates via TLC (Rf = 0.3 in hexane:EtOAc 7:3).

- Process Automation : Use flow chemistry for precise control of residence time (e.g., 30 min) and temperature (±1°C), reducing variability from manual batch processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.